S-((N-Cyclooctylmethylamidino)methyl) hydrogen thiosulfate
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Overview
Description
S-((N-Cyclooctylmethylamidino)methyl) hydrogen thiosulfate is an organosulfur compound that features a thiosulfate group bonded to a cyclooctylmethylamidino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-((N-Cyclooctylmethylamidino)methyl) hydrogen thiosulfate typically involves the reaction of cyclooctylmethylamine with carbon disulfide, followed by oxidation. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and purity, making the process more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
S-((N-Cyclooctylmethylamidino)methyl) hydrogen thiosulfate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thiosulfate group into sulfate or other oxidized sulfur species.
Reduction: The compound can be reduced to form sulfide or other reduced sulfur species.
Substitution: The thiosulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are crucial for determining the reaction pathway and product distribution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfate, while reduction could produce sulfide. Substitution reactions can introduce various functional groups, leading to a diverse range of products.
Scientific Research Applications
Chemistry
In chemistry, S-((N-Cyclooctylmethylamidino)methyl) hydrogen thiosulfate is used as a reagent for synthesizing other sulfur-containing compounds
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules. Its ability to undergo redox reactions makes it a candidate for exploring oxidative stress and redox signaling pathways in cells.
Medicine
The compound’s potential medicinal applications include its use as an antioxidant or in drug delivery systems. Its ability to modulate redox states could be harnessed for therapeutic purposes, such as protecting cells from oxidative damage.
Industry
In industry, this compound can be used in processes that require sulfur-containing reagents. Its stability and reactivity make it suitable for applications in materials science and chemical manufacturing.
Mechanism of Action
The mechanism by which S-((N-Cyclooctylmethylamidino)methyl) hydrogen thiosulfate exerts its effects involves its ability to participate in redox reactions. The thiosulfate group can donate or accept electrons, influencing the redox state of surrounding molecules. This property allows it to interact with various molecular targets, including enzymes and signaling proteins, thereby modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
Thiosulfate: A simpler compound with similar redox properties but lacking the cyclooctylmethylamidino moiety.
Sodium thiosulfate: Commonly used in medical and industrial applications, it shares the thiosulfate group but differs in its overall structure and reactivity.
Allicin: A thiosulfinate compound found in garlic, known for its antimicrobial properties.
Uniqueness
S-((N-Cyclooctylmethylamidino)methyl) hydrogen thiosulfate is unique due to its combination of a thiosulfate group with a cyclooctylmethylamidino moiety. This structure imparts distinct chemical properties, such as enhanced stability and specific reactivity, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
40283-64-5 |
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Molecular Formula |
C11H22N2O3S2 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
[(1-amino-2-sulfosulfanylethylidene)amino]methylcyclooctane |
InChI |
InChI=1S/C11H22N2O3S2/c12-11(9-17-18(14,15)16)13-8-10-6-4-2-1-3-5-7-10/h10H,1-9H2,(H2,12,13)(H,14,15,16) |
InChI Key |
WAZJRDVLNOHWSD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)CN=C(CSS(=O)(=O)O)N |
Origin of Product |
United States |
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